molecular formula C8H22N6O4S B019900 1-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid CAS No. 6966-26-3

1-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid

Cat. No.: B019900
CAS No.: 6966-26-3
M. Wt: 298.37 g/mol
InChI Key: FNHVGMUTFGZIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Bis-Guanidino Structures in Chemical Biology

The presence of two guanidino groups within a single molecule, creating a bis-guanidino structure, imparts distinct properties and has led to significant interest in their application in chemical biology. These structures are often investigated for their enhanced binding affinities and specific interactions with biological macromolecules.

The dicationic nature of bis-guanidino compounds at physiological pH is a key feature. nih.gov This allows for strong electrostatic interactions with negatively charged biological targets such as the phosphate (B84403) backbone of DNA and RNA, as well as acidic residues in proteins. nih.gov This has led to the exploration of bis-guanidines as agents that can interact with and modulate the function of nucleic acids and proteins. For instance, some bis-guanidine derivatives have been shown to have an affinity for the A/T-rich regions of the DNA minor groove. nih.gov

The flexible or rigid nature of the linker connecting the two guanidino groups can be synthetically modified to control the spatial orientation and distance between the cationic centers. This allows for the fine-tuning of their binding selectivity for specific biological targets. researchgate.net Researchers have synthesized and studied a variety of bis-cyclic guanidine (B92328) compounds, demonstrating their potential as antibacterial agents. usf.edunih.gov These compounds are thought to act by inducing membrane stress and interfering with DNA repair pathways in pathogens. usf.edu

Furthermore, the bis-guanidino motif has been incorporated into various molecular scaffolds to create compounds with a range of biological activities. These activities include antimicrobial, antifungal, and antiparasitic properties. nih.govnih.gov The ability of the bis-guanidino structure to mimic natural recognition motifs, such as the arginine-rich domains found in cell-penetrating peptides, has also been a focus of research. acs.org This mimicry can facilitate the transport of molecules across cellular membranes.

Overview of Research Trajectories for 1,6-Bis(guanidino)hexane Sulfate (B86663) and Related Compounds

Research into 1,6-Bis(guanidino)hexane sulfate and related bis-guanidino compounds has followed several key trajectories, primarily focusing on their synthesis, chemical properties, and potential biological applications.

One major area of investigation has been in the field of antimicrobial research. A number of studies have reported the synthesis and evaluation of bis-guanidino compounds as potent antibacterial agents, including against multidrug-resistant pathogens. usf.edunih.gov For example, a series of symmetric bis-cyclic guanidine compounds have shown significant activity against Clostridium difficile. nih.gov The mechanism of action for many of these compounds is believed to involve disruption of the bacterial cell membrane. nih.govnih.gov

Another significant research direction is the development of bis-guanidines as ligands for metal complexes and as organocatalysts. researchgate.net The strong N-donor properties of the guanidine groups make them excellent ligands for a variety of metals. researchgate.net The resulting metal complexes have been explored for their catalytic activities in organic synthesis.

The synthesis of 1,6-Bis(guanidino)hexane and its derivatives, such as 1,6-bis(cyanoguanidino)hexane, has also been a subject of study. chemicalbook.comgoogle.com These compounds serve as important intermediates for the synthesis of polybiguanides and other polymers with applications as disinfectants and antiseptics. chemicalbook.com

While specific research on the sulfate salt of 1,6-bis(guanidino)hexane is less abundant in publicly available literature, the broader class of bis-guanidinoalkanes has been a platform for the design and synthesis of new molecules with diverse chemical and biological properties. The research trajectory suggests a continued interest in exploring the structure-activity relationships of these compounds to develop new therapeutic agents and functional materials.

Properties

CAS No.

6966-26-3

Molecular Formula

C8H22N6O4S

Molecular Weight

298.37 g/mol

IUPAC Name

1-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid

InChI

InChI=1S/C8H20N6.H2O4S/c9-7(10)13-5-3-1-2-4-6-14-8(11)12;1-5(2,3)4/h1-6H2,(H4,9,10,13)(H4,11,12,14);(H2,1,2,3,4)

InChI Key

FNHVGMUTFGZIDG-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=C(N)N)CCN=C(N)N.OS(=O)(=O)O

Other CAS No.

6966-26-3

Synonyms

N,N’’’-1,6-Hexanediylbis-guanidine Sulfate;  Hexamethylenebis-guanidine sulfate;  NSC 18769; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,6 Bis Guanidino Hexane Sulfate

Synthetic Routes to 1,6-Bis(guanidino)hexane

The synthesis of 1,6-Bis(guanidino)hexane is primarily achieved through the guanidination of 1,6-diaminohexane and its derivatives. This process involves the addition of a guanidinyl group to the primary amino groups of the hexane (B92381) derivative.

Guanidination of 1,6-Diaminohexane Derivatives

Several reagents are effective for the guanidination of 1,6-diaminohexane. The choice of reagent can influence reaction conditions, yield, and purity of the final product.

The reaction of 1,6-diaminohexane with S-methylisothiouronium sulfate (B86663) is a common method for the synthesis of 1,6-bis(guanidino)hexane sulfate. This reaction is typically carried out in an aqueous solution. The mixture is heated to facilitate the reaction, which results in the formation of the desired product.

1-Guanyl-3,5-dimethylpyrazole nitrate (B79036) serves as an effective guanidinylating agent. sigmaaldrich.com This stable, crystalline reagent reacts with primary amines under mild conditions to form guanidinium (B1211019) salts. sigmaaldrich.comnih.gov The reaction with 1,6-diaminohexane proceeds smoothly to yield 1,6-bis(guanidino)hexane.

N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidine is a highly efficient reagent for the guanidinylation of primary and secondary amines under mild conditions. orgsyn.orgresearchgate.net This method is noted for its high yields and applicability to a wide range of substrates, including complex molecules like aminoglycosides and in solid-phase synthesis. researchgate.netbioorganic-chemistry.comresearchgate.net The reaction involves the treatment of the amine with the reagent, often in the presence of a base like triethylamine (B128534) or diisopropylethylamine. orgsyn.orgresearchgate.net The resulting protected guanidine (B92328) can be deprotected to afford the final product. This approach has been successfully used in the synthesis of various biologically active guanidine-containing molecules. nih.gov

Precursor Compounds and Intermediate Derivatization

The synthesis of 1,6-Bis(guanidino)hexane often involves the use of precursor compounds and the formation of synthetic intermediates.

1,6-Bis(cyano-guanidino)hexane is a key intermediate in the synthesis of polyhexamethylene biguanide (B1667054) and related compounds. guidechem.comchemicalbook.comchemicalbook.com It is typically synthesized by reacting 1,6-diaminohexane or its dihydrochloride (B599025) salt with sodium dicyanamide. chemicalbook.comgoogle.comgoogle.com The reaction conditions can be optimized to achieve high yields and purity. For instance, carrying out the reaction in n-butanol with a controlled amount of water at a specific pH range has been shown to improve the yield and quality of the product. google.com This intermediate can then be further reacted to produce the final guanidino-containing compounds.

Precursor/Intermediate Molecular Formula CAS Number Key Synthetic Application
1,6-DiaminohexaneH₂N(CH₂)₆NH₂124-09-4Starting material for guanidination reactions. sigmaaldrich.comtcichemicals.com
1,6-Diaminohexane-15N2H₂¹⁵N(CH₂)₆¹⁵NH₂287476-10-2Isotope-labeled precursor for mechanistic studies. sigmaaldrich.com
1,6-Bis(cyano-guanidino)hexaneC₁₀H₁₈N₈15894-70-9Intermediate in the synthesis of polyguanides. chemicalbook.commybiosource.comscbt.com
Guanidinylating Reagent Molecular Formula CAS Number Reaction Conditions
S-Methylisothiouronium SulfateC₄H₁₂N₄O₄S₂867-44-7Typically aqueous solution, heated.
1-Guanyl-3,5-dimethylpyrazole NitrateC₆H₁₀N₄ · HNO₃38184-47-3Mild conditions. sigmaaldrich.com
N,N′-Bis(tert-butoxycarbonyl)-N′′-triflylguanidineC₁₂H₂₀F₃N₃O₆S152120-67-5Mild conditions, often with a base like triethylamine. orgsyn.org

Formation of the Sulfate Salt

Once the 1,6-bis(guanidino)hexane free base is synthesized, the formation of the sulfate salt is typically achieved through a straightforward acid-base neutralization reaction. The free base, which contains two strongly basic guanidino groups, is treated with sulfuric acid. This reaction results in the protonation of the guanidino groups to form the corresponding bis(guanidinium) ions, with the sulfate anion serving as the counter-ion.

The stoichiometry of this reaction is crucial. Theoretically, one mole of 1,6-bis(guanidino)hexane would react with one mole of sulfuric acid to form the sulfate salt. The reaction is generally carried out in a suitable solvent in which the resulting salt is sparingly soluble, facilitating its isolation through precipitation and filtration. The solid product is then typically washed with a solvent to remove any unreacted starting materials or byproducts and subsequently dried.

Analytical Techniques for Confirmation of Synthesis and Purity in Research

A suite of analytical techniques is employed to confirm the successful synthesis of 1,6-Bis(guanidino)hexane Sulfate and to assess its purity. These methods provide detailed information about the molecular structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of 1,6-Bis(guanidino)hexane Sulfate would be expected to show characteristic signals for the methylene (B1212753) protons of the hexane chain. The protons on the carbons adjacent to the nitrogen atoms of the guanidinium groups (α-CH₂) would likely appear as a triplet, shifted downfield due to the electron-withdrawing effect of the positively charged guanidinium group. The protons on the other methylene groups (β- and γ-CH₂) would appear as multiplets at higher field (more shielded) positions. The N-H protons of the guanidinium groups would typically appear as broad signals, and their chemical shift can be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbon atoms of the guanidinium groups would resonate at a characteristic downfield position, typically in the range of 155-160 ppm. The carbon atoms of the hexane chain would show distinct signals, with the α-carbons being the most deshielded and appearing at the lowest field among the methylene carbons. The symmetry of the molecule would result in a specific number of signals corresponding to the chemically non-equivalent carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. The FTIR spectrum of 1,6-Bis(guanidino)hexane Sulfate would be expected to exhibit characteristic absorption bands:

A broad and strong absorption in the region of 3400-3100 cm⁻¹ corresponding to the N-H stretching vibrations of the guanidinium groups.

Strong absorption bands around 1680-1630 cm⁻¹ attributed to the C=N stretching vibration of the guanidinium group.

Bands in the 2950-2850 cm⁻¹ region due to the C-H stretching vibrations of the methylene groups in the hexane chain.

A strong and broad absorption band around 1100 cm⁻¹ characteristic of the S=O stretching vibrations of the sulfate anion.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, which can further confirm its structure. For 1,6-Bis(guanidino)hexane, the mass spectrum would show a molecular ion peak corresponding to the mass of the free base. The fragmentation pattern would likely involve the cleavage of the hexane chain, leading to the formation of characteristic fragment ions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A pure sample of 1,6-Bis(guanidino)hexane Sulfate would ideally show a single, sharp peak in the chromatogram under appropriate chromatographic conditions. The presence of additional peaks would indicate the presence of impurities, such as unreacted starting materials or byproducts of the synthesis.

Below is a table summarizing the expected analytical data for 1,6-Bis(guanidino)hexane Sulfate based on the analysis of its structure and data from similar compounds.

Analytical Technique Expected Observations
¹H NMR Signals for α-CH₂ (triplet, downfield), β-CH₂ and γ-CH₂ (multiplets, upfield), and N-H (broad) protons.
¹³C NMR Signal for guanidinium carbon (~155-160 ppm), and distinct signals for the methylene carbons of the hexane chain.
FTIR (cm⁻¹) Broad N-H stretch (~3400-3100), C=N stretch (~1680-1630), C-H stretch (~2950-2850), and S=O stretch (~1100).
Mass Spectrometry Molecular ion peak corresponding to the free base, and characteristic fragmentation of the alkyl chain.
HPLC A single major peak indicating high purity.

Molecular Interactions and Biochemical Mechanisms of 1,6 Bis Guanidino Hexane Sulfate

Enzyme Inhibition Studies

The chemical compound 1,6-Bis(guanidino)hexane sulfate (B86663) is a subject of interest in biochemical research, particularly for its role as an enzyme inhibitor. Its structural characteristics, featuring two guanidino groups separated by a hexane (B92381) chain, allow it to interact with various enzymes, leading to the modulation of their activity. This article explores the inhibitory effects of 1,6-bis(guanidino)hexane and its derivatives on several key enzymes.

Deoxyhypusine (B1670255) synthase (DHS) is a critical enzyme in the post-translational modification of eukaryotic initiation factor 5A (eIF5A). researchgate.net This modification, known as hypusination, is essential for cell viability and proliferation. researchgate.netnih.gov 1,6-Bis(guanidino)hexane has been investigated as an inhibitor of this enzyme.

The hypusine biosynthesis pathway involves two enzymatic steps. First, DHS catalyzes the transfer of the 4-aminobutyl moiety from spermidine (B129725) to a specific lysine (B10760008) residue of the eIF5A precursor, forming a deoxyhypusine intermediate. nih.govresearchgate.net Subsequently, deoxyhypusine hydroxylase (DOHH) hydroxylates this intermediate to form the mature, active eIF5A. frontiersin.orgmdpi.com

1,6-Bis(guanidino)hexane and other guanylated diamines act as inhibitors by associating with the spermidine-binding site on DHS. nih.gov This competitive inhibition prevents the natural substrate, spermidine, from binding, thereby disrupting the initial and rate-limiting step of hypusine biosynthesis. nih.govnih.gov By blocking this step, these inhibitors prevent the formation of the deoxyhypusine intermediate, which in turn halts the entire hypusination process. nih.gov

Studies on various guanylated diamines and polyamines have shed light on the structural requirements for effective DHS inhibition. The presence of two charged primary amino or guanidino groups is a crucial feature for binding to the enzyme. nih.gov The inhibitory efficiency is directly related to the maximum possible distance between these charged groups. nih.gov

Interestingly, mono-guanylated derivatives have been found to be significantly more potent inhibitors than their bis-guanylated counterparts. nih.govresearchgate.net For instance, N1-guanyl-1,7-diaminoheptane (GC7) is a highly effective inhibitor with a Ki value of approximately 10 nM. nih.govresearchgate.net This suggests that a single guanidino group, combined with a primary amino group at an optimal distance, provides a more favorable interaction with the DHS active site than two guanidino groups. nih.gov Conversely, any substitutions on the secondary amino group or within the carbon chains of these molecules tend to decrease their inhibitory activity. nih.gov

Table 1: Inhibitory Potency of Guanylated Diamines on Deoxyhypusine Synthase This interactive table summarizes the structure-activity relationship data for various guanylated diamines as DHS inhibitors. Click on the headers to sort the data.

Compound Name Structure Ki Value (nM) Potency Relative to Bis-guanylated Counterpart
N1-guanyl-1,7-diaminoheptane (GC7) Mono-guanylated ~10 More Potent
1,6-Bis(guanidino)hexane Bis-guanylated - Less Potent
N-Guanylspermidine Mono-guanylated - More Potent
N,N'-Bis-guanylspermidine Bis-guanylated - Less Potent

The inhibition of DHS by compounds like 1,6-bis(guanidino)hexane directly impacts the maturation of eukaryotic initiation factor 5A (eIF5A). nih.gov eIF5A is the only known protein to contain the unique amino acid hypusine, which is essential for its function in protein synthesis. mdpi.comnih.gov By preventing the initial step of hypusination, these inhibitors effectively block the maturation of eIF5A. nih.gov

Studies in Chinese hamster ovary cells have demonstrated a direct correlation between the prevention of hypusine formation by guanylated diamines and their in vitro inhibition of DHS. nih.govresearchgate.net This disruption of eIF5A maturation provides a basis for controlling protein biosynthesis and cell proliferation, as active eIF5A is crucial for these processes. mdpi.comnih.gov The consequences of impaired eIF5A function include defects in cell growth and can even lead to embryonic lethality in mice, highlighting the critical role of the hypusination pathway. researchgate.netnih.gov

Guanidine-containing compounds have also been identified as inhibitors of cholinesterases, enzymes that play a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. mdpi.comnih.govmdpi.com While specific studies on 1,6-bis(guanidino)hexane sulfate's effect on cholinesterases are not detailed in the provided results, the broader class of guanidine (B92328) derivatives has shown inhibitory activity. mdpi.comnih.gov

For example, Buthutin A, a guanidine derivative, has demonstrated potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 7.83 ± 0.06 μM and 47.44 ± 0.95 μM, respectively. mdpi.com Kinetic analysis revealed that Buthutin A acts as a mixed-type reversible inhibitor of AChE, binding to both the catalytic and peripheral anionic sites of the enzyme. mdpi.com This dual binding mode is similar to the approved drug donepezil. mdpi.com The discovery of such compounds from natural sources suggests that guanidine-based structures have the potential to be developed as multifunctional cholinesterase inhibitors. mdpi.com

Lysine-Specific Demethylase 1 (LSD1) is an enzyme that plays a significant role in the epigenetic regulation of gene expression by demethylating histone proteins. nih.govcjnmcpu.com Aberrant LSD1 activity is linked to the development of certain cancers. nih.govacs.org Bis-guanidine compounds have emerged as potent inhibitors of LSD1. nih.govpsu.edu

Research has shown that a series of (bis)guanidines and (bis)biguanides effectively inhibit LSD1. nih.govacs.org For instance, nine out of thirteen tested compounds in one study inhibited LSD1 activity by more than 50% at a concentration of 1 μM. nih.gov The most potent of these inhibitors exhibited non-competitive kinetics. nih.gov The inhibition of LSD1 by these compounds leads to an increase in the methylation of histone 3 lysine 4 (H3K4), a specific target of LSD1. nih.govacs.org This, in turn, can lead to the re-expression of aberrantly silenced tumor suppressor genes. nih.govpsu.edu The structural similarity of these compounds to other known inhibitors of amine oxidases suggests a potential for broad applications in epigenetic modulation. nih.gov

Table 2: Research Findings on Enzyme Inhibition by Guanidine Derivatives This interactive table provides a summary of the key research findings on the inhibitory effects of guanidine-containing compounds on different enzymes. Click on the headers to sort the data.

Enzyme Inhibitor Class Key Findings Reference
Deoxyhypusine Synthase (DHS) Guanylated Diamines Inhibition prevents eIF5A maturation. Mono-guanylated derivatives are more potent than bis-guanylated ones. nih.gov nih.govresearchgate.net
Cholinesterase (AChE, BChE) Guanidine Derivatives Guanidine compounds can act as mixed-type reversible inhibitors. mdpi.com mdpi.com
Lysine-Specific Demethylase 1 (LSD1) Bis-Guanidines Potent, non-competitive inhibition leading to re-expression of tumor suppressor genes. nih.gov nih.govacs.orgpsu.edu

Deoxyhypusine Synthase Inhibition

Receptor Binding and Modulation

The unique structural characteristics of 1,6-bis(guanidino)hexane sulfate, particularly its two guanidinium (B1211019) groups, suggest a strong potential for specific interactions with various biological receptors.

Interactions with Guanidinium Receptors

The guanidinium group is a planar, Y-shaped functional group that can form strong, bidentate hydrogen bonds with complementary functionalities. nih.gov This inherent property makes it a key player in molecular recognition. While direct studies on 1,6-bis(guanidino)hexane sulfate are limited, the behavior of other guanidinium-containing molecules provides insight into its potential to interact with guanidinium receptors. These receptors are often designed to recognize and bind the guanidinium group itself, facilitating a range of biological or chemical processes. The dicationic nature of 1,6-bis(guanidino)hexane, with its two guanidinium heads, suggests a capacity for high-avidity binding to receptors that possess multiple anionic or hydrogen bond acceptor sites.

Potential for Binding to Anion Receptors, including Sulfate and Phosphate (B84403)

The positively charged guanidinium groups of 1,6-bis(guanidino)hexane sulfate are predisposed to interact with anionic species. The delocalized positive charge of the guanidinium ion facilitates strong binding to "soft" anions like phosphates and sulfates. nih.gov Research on synthetic anion receptors has highlighted the exceptional ability of guanidinium and di(imino)guanidinium moieties to selectively bind sulfate ions. nih.gov This suggests that 1,6-bis(guanidino)hexane sulfate could interact with biological anion receptors, particularly those that recognize sulfate and phosphate groups. Such interactions are crucial in various cellular processes, including signal transduction and enzyme regulation. The binding energy for guanidinium-phosphate complexes is driven by favorable enthalpy and entropy changes, indicating a thermodynamically stable interaction. nih.gov

Ligand-Receptor Interaction Studies

Advanced techniques like DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) have enabled the visualization of ligand-receptor interactions at the single-molecule level. nih.gov While specific studies employing such high-resolution imaging for 1,6-bis(guanidino)hexane sulfate are not yet prevalent, these methods offer a promising avenue for future research. Such studies could elucidate the precise binding modes and dynamics of this compound with its target receptors, providing a detailed understanding of its mechanism of action. For instance, labeling 1,6-bis(guanidino)hexane sulfate or its potential receptors would allow for direct observation of their association and dissociation, as well as any conformational changes that occur upon binding. nih.gov

Interactions with Biological Macromolecules

The dicationic and amphiphilic nature of 1,6-bis(guanidino)hexane sulfate suggests that it can interact with biological macromolecules such as DNA and proteins.

DNA Binding Characteristics of Guanidinium Analogues

Guanidinium-containing molecules, especially those with a bis-guanidinium structure, are known to interact with DNA. nih.govacs.org These compounds often act as minor groove binders, fitting into the narrower groove of the DNA double helix. nih.govmdpi.com The two cationic guanidinium groups are thought to be essential for this binding, as they can interact with the negatively charged phosphate backbone of DNA. acs.org While the flexible hexane linker in 1,6-bis(guanidino)hexane sulfate may influence its specific binding mode, its structural similarity to other bis-guanidinium DNA ligands suggests a potential for such interactions. Studies on related compounds have shown that this binding can lead to the stabilization of DNA structures. mdpi.com

Compound Type Typical DNA Interaction Key Structural Feature for Binding
Bis-guanidinium analoguesMinor groove bindingTwo terminal guanidinium moieties
Guanidinium-based ligandsGroove or external bindingCationic guanidinium groups

This table provides a summary of DNA binding characteristics observed in analogues of 1,6-Bis(guanidino)hexane Sulfate.

Protein Interaction Studies (e.g., Human Serum Albumin interactions with related gemini (B1671429) surfactants)

Guanidine-type cationic surfactants, which share structural similarities with 1,6-bis(guanidino)hexane sulfate, have been shown to interact with proteins like bovine serum albumin (BSA), a model for human serum albumin (HSA). nih.gov These interactions can lead to significant changes in protein structure, including the partial destruction of α-helices and protein aggregation. nih.gov Gemini surfactants, which, like 1,6-bis(guanidino)hexane, have two charged head groups, also exhibit strong interactions with BSA. nih.gov The binding process often involves both electrostatic interactions between the cationic head groups and the charged residues on the protein surface, and hydrophobic interactions between the alkyl chain and hydrophobic pockets within the protein. nih.gov This can cause the protein to unfold, increasing its radius of gyration. nih.gov At higher surfactant concentrations, these interactions can lead to the formation of micelle-like structures around the protein. nih.gov

Surfactant Type Effect on BSA Structure Interaction Mechanism
Guanidine-type surfactantsPartial α-helix destruction, aggregationBinding of guanidine group to protein
Gemini surfactantsIncrease in radius of gyration, unfolding, partial retrieval of α-helix content at high concentrationsElectrostatic and hydrophobic interactions, formation of protein-micelle complexes

This table summarizes the observed interactions of related surfactant types with Bovine Serum Albumin (BSA).

Cellular Uptake and Transport Mechanisms

The entry of 1,6-bis(guanidino)hexane sulfate into cells is a critical step for its biological activity. While direct studies on this specific compound are limited, the cellular uptake of structurally related guanidinium-containing compounds and polyamines provides a strong basis for understanding its transport mechanisms. The highly basic guanidinium groups of 1,6-bis(guanidino)hexane sulfate are expected to be protonated at physiological pH, resulting in a dicationic molecule. This positive charge is a key determinant for its interaction with and transport across the cell membrane. The primary mechanism implicated in the uptake of such molecules is the polyamine transport system (PTS).

The polyamine transport system is a specialized cellular machinery responsible for the import of natural polyamines such as putrescine, spermidine, and spermine. These polyamines are essential for cell growth, proliferation, and differentiation. Due to the structural similarities between 1,6-bis(guanidino)hexane and natural polyamines, it is hypothesized that 1,6-bis(guanidino)hexane sulfate utilizes this transport system for cellular entry.

Research on other bis-guanidine compounds, such as methylglyoxal (B44143) bis(guanylhydrazone) (MGBG), has shown a clear link to the polyamine transport system. Studies have demonstrated that depleting intracellular polyamine levels leads to a significant increase in the uptake of MGBG. nih.gov This phenomenon suggests a competitive relationship where the transport system's capacity for MGBG uptake is enhanced when its natural substrates are scarce. This upregulation of the transport system in response to polyamine depletion is a well-documented cellular response to maintain homeostasis.

The transport of molecules via the PTS is a complex process that can involve both carrier-mediated transport and endocytosis. Guanidinium-rich molecules have been shown to interact with negatively charged components on the cell surface, such as heparan sulfate proteoglycans. nih.gov This interaction can facilitate subsequent endocytic uptake. It is plausible that 1,6-bis(guanidino)hexane sulfate initially binds to these cell surface molecules, which then triggers its internalization into the cell.

Furthermore, competition studies between polyamines and other guanidinium compounds support the role of the PTS. For instance, guanidino-neomycin B, a compound with multiple guanidinium groups, has been found to inhibit the cellular uptake of poly-arginine peptides, indicating a shared transport pathway. bioorganic-chemistry.com While direct competition studies involving 1,6-bis(guanidino)hexane sulfate and natural polyamines have not been reported, the structural analogy strongly suggests that such competition would occur.

The table below summarizes key findings from studies on related compounds that support the proposed uptake mechanism for 1,6-bis(guanidino)hexane sulfate via the polyamine transport system.

Compound StudiedKey Research FindingImplication for 1,6-Bis(guanidino)hexane Sulfate
Methylglyoxal bis(guanylhydrazone) (MGBG) Enhanced cellular uptake upon polyamine depletion. nih.govSuggests that 1,6-bis(guanidino)hexane sulfate uptake is also regulated by intracellular polyamine levels and utilizes the same transport machinery.
Guanidinoglycosides Uptake is dependent on cell surface heparan sulfates. nih.govIndicates that initial electrostatic interactions with the cell surface are likely a crucial first step in the uptake process.
Guanidino-neomycin B Competitively inhibits the uptake of other guanidinium-rich molecules. bioorganic-chemistry.comSupports the idea of a common, saturable transport system for guanidinium-containing compounds, including 1,6-bis(guanidino)hexane sulfate.
Natural Polyamines (Putrescine, Spermidine) Do not always compete for the same uptake site, suggesting multiple transport pathways. nih.govThe transport of 1,6-bis(guanidino)hexane sulfate might involve one or more of these polyamine uptake pathways.

Pharmacological and Biological Activities of 1,6 Bis Guanidino Hexane Sulfate and Analogues

Antiproliferative and Antitumor Research

Inhibition of Cellular Proliferation in Cancer Cell Lines

1,6-Bis(guanidino)hexane sulfate (B86663) and its analogues have demonstrated notable antiproliferative activity against various human tumor cell lines. Research has shown that certain plant extracts containing phenolic compounds exhibit selective antiproliferative effects. For instance, an extract of Mentha aquatica was found to be selectively active against the MCF-7 breast cancer cell line, while Cichorium intybus showed significant activity against melanoma. nih.gov Another study highlighted the antiproliferative properties of Cynara cardunculus ssp. cardunculus on C32 (amelanotic melanoma) and ACHN (renal adenocarcinoma) cell lines. nih.gov

The antiproliferative potential of these compounds is not limited to plant extracts. Synthesized molecules, such as poly-gallic acid (PGAL) and its derivatives with L-arginine and α-L-lysine, have been investigated for their anticancer effects. nih.gov In vitro studies on hepatic (HepG2), breast (MCF7), and prostate (PC-3, DU 145) cancer cell lines revealed that PGAL could decrease the viability, proliferation, and migration of prostate cancer cells. nih.gov Nucleoside analogues, another class of compounds, are widely used in cancer treatment, with drugs like gemcitabine (B846) being a benchmark for pancreatic and lung cancer. nih.gov

Interactive Table: Antiproliferative Activity of Selected Compounds

Effects on Hypoxia Inducible Factor (HIF)-1 and Unfolded Protein Response (UPR) Activation (from related biguanide (B1667054) studies)

Biguanides, a class of drugs that includes metformin (B114582), have been shown to influence key cellular stress response pathways, namely the Hypoxia-Inducible Factor (HIF)-1 pathway and the Unfolded Protein Response (UPR).

The HIF-1 pathway is a critical regulator of cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. nih.govnih.gov Metformin has been found to suppress HIF-1α, the regulatory subunit of the HIF-1 transcription factor, under hypoxic conditions in various cancer cells, including oral squamous cell carcinoma and hepatocellular carcinoma. nih.govoncotarget.com This suppression occurs through the reprogramming of oxygen metabolism, leading to increased intracellular oxygen tension and subsequent degradation of HIF-1α. nih.gov By inhibiting HIF-1α, metformin can hinder tumor progression, as HIF-1α is associated with processes like angiogenesis and metastasis. nih.govmdpi.com

The UPR is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). aacrjournals.orgbiomolther.orgmdpi.comnih.gov This pathway aims to restore protein homeostasis but can induce cell death if the stress is prolonged. aacrjournals.orgnih.gov Studies on biguanides like metformin have revealed their ability to modulate the UPR. aacrjournals.org Specifically, biguanides can disrupt the UPR transcriptional program, particularly under conditions of glucose deprivation. aacrjournals.org They have been shown to suppress the induction of key UPR proteins like GRP78 and GRP94, and the transcription factor ATF4, in a glucose-dependent manner. aacrjournals.org This disruption of the UPR under glucose-deprived conditions represents a potential strategy for selectively targeting and killing cancer cells. aacrjournals.org

Selective Cytotoxicity under Glucose-Deprived Stress Conditions

Biguanides, including analogues of 1,6-bis(guanidino)hexane sulfate, exhibit selective cytotoxicity towards cancer cells under glucose-deprived conditions. This phenomenon is closely linked to their effects on the Unfolded Protein Response (UPR). aacrjournals.org Cancer cells in a tumor microenvironment often experience glucose deprivation, making them more reliant on stress response pathways like the UPR for survival. aacrjournals.org

Research has demonstrated that biguanides such as metformin, buformin, and phenformin (B89758) can disrupt the UPR transcriptional program, leading to massive cell death in tumor cells when glucose is scarce. aacrjournals.org These compounds inhibit the production of crucial UPR transcription activators like XBP1 and ATF4 under these stressful conditions. aacrjournals.org Gene expression profiling has shown a significant overlap between the genes suppressed by biguanides during glucose deprivation and those induced by chemical UPR inducers, highlighting the targeted disruption of this pathway. aacrjournals.org This selective killing of cancer cells under glucose-deprived stress suggests a promising therapeutic window for biguanide-based anticancer strategies, exploiting the unique metabolic vulnerabilities of tumors. aacrjournals.orgnih.gov

Antimicrobial Properties

Bactericidal Efficacy against Gram-Positive and Gram-Negative Pathogens

Guanidine-containing compounds, including analogues of 1,6-bis(guanidino)hexane sulfate, have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, a guanidinomethyl biaryl compound has shown bactericidal activity against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov

Other guanidine (B92328) derivatives have also been evaluated for their antibacterial effects. Dodecylguanidine salt is effective against Staphylococcus aureus and Escherichia coli. purkh.com Another compound, CatDex, a polyguanidine, has shown antimicrobial effects against the oral bacteria Streptococcus mutans (Gram-positive) and Porphyromonas gingivalis (Gram-negative). nih.gov The minimum inhibitory concentration (MIC) for CatDex was found to be 50 μmoL L−1 for both bacterial species. nih.gov Similarly, chlorhexidine, a well-known bisbiguanide antiseptic, is effective against a wide range of oral microorganisms, although it is generally less effective against Gram-negative bacteria due to the presence of lipopolysaccharides in their outer membrane. nih.gov The combination of quaternary ammonium (B1175870) compounds and polyhexamethylene guanidine has also been shown to have a significant antimicrobial effect on various bacteria. researchgate.net

Interactive Table: Bactericidal Efficacy of Guanidine Compounds

Mechanism of Action in Bacterial Systems (e.g., FtsZ Polymerization)

A key mechanism of action for some guanidine-based antimicrobial compounds is the targeting of the bacterial cell division protein FtsZ. nih.gov FtsZ is an essential and highly conserved protein in bacteria that is a structural homologue of mammalian tubulin. nih.govnih.gov It plays a crucial role in bacterial cell division by forming a ring-like structure (the Z-ring) at the mid-cell, which is necessary for cytokinesis. nih.gov

Certain guanidinomethyl biaryl compounds have been shown to bind to FtsZ and alter its polymerization dynamics. nih.govnih.gov Instead of inhibiting polymerization, these compounds can stimulate it, leading to aberrant FtsZ structures and ultimately disrupting the normal cell division process. nih.gov This disruption of FtsZ function is a bactericidal mechanism. nih.govnih.gov Computational and mutational studies have helped to identify the specific binding sites of these compounds on the FtsZ protein. nih.gov

Other guanidine-containing compounds may act through different mechanisms, such as disrupting the bacterial cell wall or membrane. nih.govyoutube.com For example, the cationic nature of many guanidine compounds allows them to interact with and disrupt the negatively charged components of bacterial cell envelopes. nih.gov

Activity against Multidrug-Resistant Strains

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, prompting research into novel antimicrobial agents. Guanidine-containing compounds, including 1,6-Bis(guanidino)hexane Sulfate and its analogues, have demonstrated promising activity against these challenging pathogens.

A study investigating a series of novel hybrid sulfaguanidine (B1682504) moieties found that several derivatives exhibited significant antimicrobial activity against a panel of eight pathogens. nih.gov Six of the most promising derivatives demonstrated potent bactericidal and fungicidal effects. nih.gov Notably, these compounds showed excellent antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM and Minimum Bactericidal Concentration (MBC) values from 4.66 to 219.88 µM. nih.gov These values are comparable to the antibiotic tetracycline. nih.gov

In another study, a large combinatorial library of pyrrolidine (B122466) bis-cyclic guanidines was screened for activity against methicillin-resistant Staphylococcus aureus (MRSA). From this library, 36 individual compounds were synthesized and tested against MRSA and vancomycin-resistant Enterococcus faecalis (VRE). ucsd.edu Twenty of these compounds were highly active against MRSA, with an MBC of ≤ 2.5 μg/mL. ucsd.edu Eight of these also showed an MBC of ≤ 2.5 μg/mL against VRE. ucsd.edu

Furthermore, the in vitro activity of a polyhexanide-betaine solution, which contains a polymeric biguanide, was evaluated against a range of MDR nosocomial isolates. The study included high-risk clones of Staphylococcus aureus, Enterococcus faecium, Enterococcus faecalis, Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. nih.gov The polyhexanide-betaine solution demonstrated bactericidal activity against all tested MDR clinical isolates at concentrations significantly lower than those used commercially. nih.gov The MIC range for the solution was 0.5–8 mg/L, and no regrowth was observed at 4×MIC for most strains. nih.gov

The marine guanidine alkaloids batzelladines F and L have also shown pronounced inhibitory activity against resistant strains of Plasmodium falciparum. acs.org

These findings underscore the potential of guanidine derivatives as a source of new antimicrobial agents to combat the growing threat of multidrug resistance.

Table 1: Antimicrobial Activity of Selected Guanidine Derivatives against Multidrug-Resistant Strains

Compound/ProductOrganism(s)Activity MetricResult
Hybrid sulfaguanidine derivativesGram-positive bacteriaMIC4.69–156.47 µM
Hybrid sulfaguanidine derivativesGram-positive bacteriaMBC4.66–219.88 µM
Pyrrolidine bis-cyclic guanidinesMRSAMBC≤ 2.5 μg/mL (for 20 compounds)
Pyrrolidine bis-cyclic guanidinesVREMBC≤ 2.5 μg/mL (for 8 compounds)
0.1% Polyhexanide-0.1% betaine (B1666868) solutionMDR nosocomial isolatesMIC0.5–8 mg/L
Batzelladines F and LResistant P. falciparumInhibitionPronounced

Synergy with Existing Antibiotics

Research has explored the potential of guanidine derivatives to act as synergists, enhancing the efficacy of existing antibiotics, particularly against Gram-negative bacteria. A study on bis-amidines, which are structurally related to guanidines, investigated their ability to potentiate Gram-positive specific antibiotics against Gram-negative pathogens. acs.org

Several bis-amidines demonstrated synergistic activity greater than pentamidine, a known outer membrane disruptor. acs.org These compounds effectively potentiated the activity of antibiotics like erythromycin (B1671065) and rifampicin (B610482) against various Gram-negative bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli. acs.org This synergistic effect was also observed against polymyxin- and carbapenem-resistant strains. acs.org

The study found that bis-amidines with longer linker chains between the amidine groups generally showed a greater capacity to potentiate erythromycin's activity. acs.org For instance, nonamidine and heptamidine (B1681504) were more effective synergists than propamidine. acs.org The most effective bis-amidines were evaluated against a broader panel of organisms, including carbapenem- and polymyxin-resistant E. coli strains, and showed synergy comparable to the well-studied outer membrane disruptor polymyxin (B74138) B nonapeptide (PMBN). acs.org

Table 2: Synergistic Activity of Bis-amidines with Erythromycin against E. coli

CompoundLinker LengthFractional Inhibitory Concentration Index (FICI)
Nonamidine9 carbons0.094
Heptamidine7 carbons0.125
Pentamidine5 carbons0.500
Propamidine3 carbons~0.500

Synergy is defined as an FICI ≤ 0.5.

Research on Guanidine Derivatives as Antibacterial Agents in Materials (e.g., Bio-Based Polyamide Fibres)

Guanidine derivatives have been investigated as antibacterial additives for various materials, including textiles. A study focused on incorporating polypentamethylene guanidine sulphate (PPGS) into bio-based polyamide 56 (PA56) fibres to create antibacterial textiles. mdpi.comresearchgate.net The addition of an ethylene-methyl acrylate-glycidyl methacrylate (B99206) terpolymer (EMA) as a compatibilizer significantly improved the compatibility between PPGS and the polyamide matrix. mdpi.comresearchgate.net

The resulting antibacterial bio-based PA56 fibres exhibited high efficacy. Fibres containing 1.0 wt% PPGS achieved inhibition rates of over 99.99% against both Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net However, the study also noted that the dyeing process could impact the antibacterial performance of the fibres. For instance, the inhibition rate of fibres with 0.5 wt% PPGS against E. coli decreased from 99.99% to 28.50% and 25.36% after dyeing with Acid Blue 80 and Dispersible Blue 2BLN, respectively. mdpi.comresearchgate.net This highlights the importance of selecting appropriate dyes for antibacterial textiles containing guanidine salts. nih.gov

The use of polymeric guanidine and biguanidine (B15175387) salts as antimicrobial additives in materials is driven by their broad-spectrum activity and stability. kpi.ua These additives can be dispersed throughout a polymer matrix during manufacturing, providing long-lasting antimicrobial properties as they migrate to the surface over time. kpi.ua

Table 3: Antibacterial Performance of PPGS-Modified PA56 Fibres

PPGS Content (wt%)OrganismInhibition Rate (%) (Undyed)Inhibition Rate (%) (Dyed with Acid Blue 80)Inhibition Rate (%) (Dyed with Dispersible Blue 2BLN)
1.0E. coli>99.99Not ReportedNot Reported
1.0S. aureus>99.99Not ReportedNot Reported
0.5E. coli>99.9928.5025.36

Antiprotozoal and Antiparasitic Research

Guanidine and its derivatives have shown significant potential in the development of new treatments for protozoal and parasitic diseases.

Anti-Trypanosomal Activity of Bis-Amidine and Related Guanidine Derivatives

Bis-amidine and bis-guanidine compounds have been a focus of research for their activity against trypanosomes, the causative agents of African trypanosomiasis. A study described a new bis(2-aminoimidazolinium) dicationic compound that was able to cure a mouse model of acute Trypanosoma brucei rhodesiense infection. nih.gov This compound was found to be an excellent DNA minor groove binder, suggesting a potential mechanism for its trypanocidal action. nih.gov The 4,4'-diaminodiphenylamine scaffold was identified as a promising framework for developing new antitrypanosomal drugs. nih.gov

In another study, a series of symmetric bis-6-amidino-benzothiazole derivatives with aliphatic central linkers were synthesized and evaluated against Trypanosoma brucei. nih.gov One compound, a dicationic benzothiazole, exhibited sub-nanomolar in vitro potency with high selectivity over mammalian cells. nih.gov The unsubstituted 5-amidine groups and a cyclohexyl spacer were identified as crucial for trypanocidal activity. nih.gov

Furthermore, research on bis(indolyl)methane (BIM) derivatives showed that a triphenylamine-functionalized compound had an IC₅₀ of 3.21 µM against T. brucei. mdpi.com

Activity against Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for new antimalarial agents. Guanidine derivatives have emerged as a promising class of compounds in this area.

Marine guanidine alkaloids, specifically batzelladines F and L, have demonstrated potent antiplasmodial activity. acs.orgnih.gov They are fast-acting inhibitors of P. falciparum and show significant activity against resistant strains. acs.orgnih.gov A screening of 234 synthetic guanidine derivatives identified 12 compounds with high potency against the parasite, having IC₅₀ values below 0.1 µM, which is a notable improvement over the natural batzelladines. fapesp.br

Research into guanylhydrazone derivatives has also yielded promising results. A series of new guanidylimidazole derivatives were evaluated in mice and Rhesus monkeys infected with malaria sporozoites. nih.gov While many showed poor metabolic stability, some compounds cured mice infected with P. berghei. nih.gov One compound, in particular, showed better causal prophylactic activity than primaquine, tafenoquine, and Malarone in the Rhesus test. nih.gov

Guanine derivatives have also been investigated as potential purine-based antimalarial drugs. The analogues 8-azaguanine, 7-deazaguanine, and 6-thioguanine (B1684491) exhibited EC₅₀ values against the 3D7 strain of P. falciparum of 1.71 µM, 14.9 µM, and 15.7 µM, respectively. frontiersin.org

Table 4: Antiplasmodial Activity of Guanidine and Guanine Derivatives against P. falciparum

Compound/Derivative ClassStrainActivity MetricResult
Synthetic Guanidine Derivatives (12 compounds)-IC₅₀< 0.1 µM
Batzelladine F3D7IC₅₀0.13 µM
Batzelladine L3D7IC₅₀0.4 µM
8-azaguanine3D7EC₅₀1.71 µM
7-deazaguanine3D7EC₅₀14.9 µM
6-thioguanine3D7EC₅₀15.7 µM

Other Biological Activities (e.g., Antiviral from polymeric guanidine derivatives)

Beyond their antibacterial and antiparasitic properties, guanidine derivatives, particularly in polymeric forms, have been investigated for other biological activities, including antiviral effects. While the provided search results primarily focus on antibacterial and antiparasitic activities, the broad-spectrum antimicrobial nature of guanidine compounds suggests their potential against a wider range of microorganisms. kpi.uanih.gov

Modified guanidine-based polymers have been synthesized to have higher molecular weights and charge densities, which can influence their biological activity. acs.org The antimicrobial mechanism often involves electrostatic interactions between the cationic guanidine groups and the negatively charged surfaces of microbial cells, leading to membrane disruption and cell death. researchgate.net This mechanism could potentially be effective against enveloped viruses as well.

The synthesis of various guanidine-based polymers, such as polyhexamethylene guanidine hydrochloride (PHGC) and polyhexamethylene biguanidine hydrochloride (PHBGC), has been reported, with their primary evaluation being for antibacterial and antifungal activities. kpi.ua Further research is needed to fully elucidate the antiviral potential of 1,6-Bis(guanidino)hexane Sulfate and its polymeric analogues.

Structure Activity Relationship Sar Studies

Influence of Aliphatic Chain Length on Biological Activity

The length of the aliphatic chain connecting the two guanidino groups is a crucial determinant of biological activity. Studies on a series of bisguanidines have demonstrated that an optimal chain length is necessary for potent antimicrobial action.

In the context of bis(guanidino)alkanes, increasing the chain length beyond a certain point can lead to a decrease in activity. nih.gov This suggests that the distance between the two cationic guanidinium (B1211019) heads is critical for optimal interaction with negatively charged components of bacterial cell surfaces. nih.gov

Below is a table summarizing the effect of aliphatic chain length on the antimicrobial activity of bisguanidine compounds.

Aliphatic ChainNumber of CarbonsObserved Activity TrendReference
Ethylene2Lower activity nih.gov
Butylene4Increased activity nih.gov
Hexamethylene 6 High activity nih.gov
Octamethylene8Decreased activity nih.gov
Decamethylene10Further decrease in activity nih.gov

Impact of Guanidine (B92328) Moiety Position and Substitution Patterns

The guanidine group itself is a key pharmacophore, and its positioning and substitution patterns are pivotal for biological activity. mdpi.comresearchgate.netresearchgate.net The high basicity of the guanidine moiety (pKa ≈ 13) ensures that it is protonated at physiological pH, forming a cationic guanidinium group that can engage in strong electrostatic interactions and hydrogen bonding with biological targets like phosphates and carboxylates on cell surfaces. nih.govresearchgate.netsci-hub.se

Substitution on the guanidine nitrogen atoms can modulate activity. While some substitutions can enhance potency, others may lead to a loss of efficacy. For example, in some guanidine-containing macrolides, methylation of the guanidine group has little to no effect on antimicrobial activity, whereas converting the guanidino group to a urea (B33335) moiety results in a loss of antibacterial action. mdpi.com The presence of bulky substituents can also hinder the interaction with the target site.

The terminal position of the guanidine group is often crucial for the activity of many guanidine-containing compounds. mdpi.com For bisguanidines like 1,6-bis(guanidino)hexane, the terminal placement of the two guanidino groups allows for effective bridging and interaction with microbial cell membranes.

The following table illustrates the impact of guanidine moiety modifications on biological activity.

ModificationEffect on ActivityReference
N-methylationLittle to no change in some series mdpi.com
Conversion to UreaLoss of antibacterial activity mdpi.com
Terminal PositioningEssential for high activity in many derivatives mdpi.com

Role of Sulfate (B86663) Counterion in Biological Efficacy

Studies comparing different salt forms of guanidinium-based antimicrobials have shown that in some cases, the counterion does not significantly affect the minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values. nih.gov For instance, a comparison of trifluoroacetate (B77799) and hydrochloride salts of an alkylguanidino urea showed similar bactericidal profiles. nih.gov However, the nature of the counterion can impact physicochemical properties such as solubility and stability, which can indirectly affect biological efficacy.

The ability of the guanidinium group to form strong hydrogen bonds with sulfate anions can lead to the formation of specific crystal structures, which may influence the compound's dissolution rate and bioavailability. rsc.org Research on guanidinium sulfates has shown a tendency for these compounds to crystallize in noncentrosymmetric structures, directed by the hydrogen bonding between the guanidinium cations and sulfate anions. rsc.org While the direct impact of the sulfate counterion on the mechanism of action of 1,6-bis(guanidino)hexane is not extensively detailed in the literature, it is an integral part of the stable, solid-state form of the compound.

Comparative SAR with Biguanides and Other Guanidine Derivatives

The structure-activity relationships of 1,6-bis(guanidino)hexane can be further understood by comparing it with related structures such as biguanides and other guanidine derivatives.

Biguanides , which contain two fused guanidine moieties, are structurally distinct from bisguanidines where two guanidine groups are separated by a linker. youtube.comscholaris.ca Metformin (B114582), a well-known biguanide (B1667054), is a dimethyl-substituted biguanide. researchgate.netnih.gov The SAR of biguanides often revolves around substitutions on the terminal nitrogen atoms. youtube.com For instance, in antimalarial biguanides like proguanil, the nature of the substituent on one of the terminal nitrogens is critical for activity. youtube.com Unlike the flexible aliphatic linker in 1,6-bis(guanidino)hexane, the biguanide structure is more rigid.

Other Guanidine Derivatives encompass a vast array of compounds, from simple molecules to complex natural products. nih.govtandfonline.comnih.gov A common theme in their SAR is the importance of the cationic guanidinium group for interaction with biological targets. nih.govuts.edu.au In many antimicrobial peptides and their mimics, the guanidinium group of arginine residues is essential for their membrane-disrupting activity. researchgate.net Replacing the guanidinium group with a less basic or uncharged group often leads to a significant drop in potency. mdpi.com

The table below provides a comparative overview of key structural features and their impact on activity across these classes of compounds.

Compound ClassKey Structural FeatureImpact on ActivityReference
Bisguanidines (e.g., 1,6-Bis(guanidino)hexane) Two guanidino groups separated by an aliphatic linkerThe length and nature of the linker are critical. nih.gov
Biguanides (e.g., Metformin, Proguanil) Two fused guanidine unitsSubstituents on terminal nitrogens are key. youtube.comnih.gov
Guanidine-containing Peptidomimetics Guanidinium group mimicking arginine side chainEssential for membrane interaction and antimicrobial activity. uts.edu.aumdpi.com
Guanidine Alkaloids Complex cyclic or polycyclic structures with guanidine moietiesThe overall molecular architecture and position of the guanidine group determine activity. nih.govmdpi.com

Toxicological Considerations in Research and Safety Assessment Limited to General Guanidinium Salts and Research Context

In Vitro Toxicity Studies (e.g., Hemolytic Activity)

In vitro toxicity studies are crucial for the preliminary safety evaluation of novel chemical entities. These assays, conducted on isolated cells or tissues, provide initial insights into a compound's potential to cause harm at the cellular level. For guanidinium-based compounds, a key area of investigation is their interaction with cell membranes, which can be assessed through tests like hemolytic activity assays.

The guanidinium (B1211019) group, due to its positive charge, can interact with the negatively charged phosphate (B84403) groups of phospholipid membranes. nih.gov This interaction is a primary mechanism behind the antimicrobial activity of many guanidine-based compounds, as it can lead to the disruption of the cytoplasmic membrane of bacterial cells. nih.govsemanticscholar.org However, this same mechanism can also result in toxicity to mammalian cells.

Compound/ClassIn Vitro ModelObserved EffectKey Finding
Dodecylguanidine hydrochloride (DGH)A549 human lung carcinoma cellsCytotoxicity (IC50: 0.39 μg/mL)Demonstrated the highest cytotoxicity among eight tested guanidine-based chemicals. nih.govresearchgate.netnih.gov
Guanidine-containing polyhydroxyl macrolidesVarious bacterial and fungal strainsAntimicrobial activityThe terminal guanidine (B92328) group is crucial for biological activity. semanticscholar.org
Guanidinium-based Ionic Liquids (general)Various cell linesVariable cytotoxicityToxicity is influenced by the cation's alkyl chain length and the nature of the anion. nih.govmdpi.com

Integration of Physicochemical and In Vitro Data for Predicting Toxicity in Research

Predicting the toxicological properties of a chemical in the early stages of research is a significant challenge. By integrating physicochemical data with in vitro toxicity results, researchers can develop more robust predictive models. This approach, often part of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is instrumental in prioritizing compounds for further development and for identifying potential hazards. rsc.orgnih.govdntb.gov.ua

For guanidinium salts, key physicochemical properties that influence toxicity include:

Lipophilicity: Generally, an increase in lipophilicity, often associated with longer alkyl chains on the cation, leads to greater toxicity. mdpi.comnih.gov This is because increased lipophilicity can enhance the compound's ability to partition into and disrupt cell membranes.

Charge Distribution: The delocalized positive charge of the guanidinium group is a key feature governing its interactions with biological molecules. sci-hub.se

A study by Pfizer on 245 compounds suggested that candidates with low lipophilicity (ClogP < 3) and high topological polar surface area (TPSA > 75 Ų) are less likely to exhibit significant toxicological effects. nih.gov While this "3/75 rule" provides a general guideline, the specific toxicological profile can vary depending on the chemical class. For basic molecules, analysis based on 3D polar surface area has been shown to be a good predictor of toxicity. nih.gov

In the context of 1,6-Bis(guanidino)hexane Sulfate (B86663), its structure features a flexible hexane (B92381) linker connecting two hydrophilic guanidinium groups. The sulfate anion is a common inorganic counter-ion. A comprehensive toxicological assessment would involve determining its physicochemical properties, such as its octanol-water partition coefficient (logP), and correlating these with in vitro data to predict its potential for in vivo toxicity.

Physicochemical PropertyInfluence on Toxicity of Guanidinium SaltsRationale
Lipophilicity (e.g., Alkyl Chain Length)Increased lipophilicity generally increases toxicity. mdpi.comnih.govEnhances partitioning into and disruption of cell membranes.
Cation StructureAromatic cations (e.g., imidazolium, pyridinium) are often more toxic than non-aromatic ones. mdpi.comnih.govSpecific interactions with biological targets and membranes.
Anion TypeCan modulate toxicity, though often a secondary effect. rsc.orgnih.govAffects the overall physicochemical properties of the salt.
Polar Surface Area (PSA)Higher PSA can be associated with lower toxicity, especially when combined with low lipophilicity. nih.govInfluences cell permeability and interaction with polar biological macromolecules.

Considerations for Guanidinium-Based Ionic Liquids and General Guanidine Compounds

Guanidinium-based ionic liquids (GILs) represent a broad class of compounds with tunable physicochemical properties. researchgate.netresearchgate.netrsc.org Their potential applications are vast, but so are the considerations for their toxicological profiles. The toxicity of GILs is not solely determined by the guanidinium cation but is a function of the interplay between the cation and the anion. nih.govmdpi.com

Research has shown that the structure of the cation is a primary determinant of toxicity. nih.gov For instance, increasing the length of the alkyl side-chains on the cation generally increases toxicity, regardless of the specific cation headgroup (e.g., imidazolium, pyridinium, guanidinium). mdpi.comnih.gov This is attributed to increased lipophilicity and a greater propensity to disrupt cell membranes. Some functionalized guanidinium ionic liquids have been reported to exhibit non-toxic behavior towards certain cell lines, such as the human colon carcinoma CaCo-2 cell line. nih.gov This underscores the potential for designing less harmful guanidinium-based compounds through careful structural modification. nih.gov

When assessing the safety of a specific compound like 1,6-Bis(guanidino)hexane Sulfate, it is valuable to consider the broader context of guanidine compound toxicity. The guanidine moiety is found in many biologically active natural products and pharmaceuticals. sci-hub.senih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has noted that the toxicity of various guanidine salts is expected to be attributable to the guanidine moiety itself, and thus toxicity would be related to the weight fraction of guanidine in the molecule. ornl.gov This provides a basis for initial hazard assessment, although specific toxicological testing of the compound remains essential for a definitive safety profile.

Future Directions and Research Gaps

Advanced Mechanistic Studies of 1,6-Bis(guanidino)hexane Sulfate (B86663)

While the general antimicrobial action of guanidinium-containing compounds is attributed to membrane disruption, the precise molecular interactions of 1,6-Bis(guanidino)hexane sulfate with cellular components remain an area ripe for investigation. Future mechanistic studies are anticipated to move beyond simple membrane perforation models. It is hypothesized that these compounds may selectively target specific lipid domains or membrane proteins, a mechanism that could be elucidated through advanced analytical techniques.

Furthermore, research into related biguanide (B1667054) complexes suggests that these molecules may have intracellular targets. acs.org Studies on other guanidine (B92328) derivatives, such as isopropoxy benzene (B151609) guanidine (IBG), have shown that they can target bacterial phospholipids (B1166683) like phosphatidylglycerol and cardiolipin, leading to the dissipation of the proton motive force and accumulation of intracellular ATP. nih.gov Future studies on 1,6-Bis(guanidino)hexane sulfate could explore similar intracellular effects, including potential interactions with nucleic acids and key enzymes, which could reveal additional mechanisms contributing to its biological activity. researchgate.net

Exploration of Novel Therapeutic Applications

The therapeutic potential of 1,6-Bis(guanidino)hexane sulfate and its analogs likely extends beyond their established antiseptic properties. The development of novel bis-cyclic guanidines has shown promise against multidrug-resistant bacteria and in the inhibition of biofilms formed by pathogens like E. coli. nih.govrsc.org This suggests a promising avenue for developing 1,6-Bis(guanidino)hexane sulfate-based therapies for persistent and difficult-to-treat infections.

Moreover, the structural similarities to other biologically active guanidinium (B1211019) compounds open up possibilities in various therapeutic areas. For instance, novel bis-cyclic guanidine compounds have demonstrated potent activity against Clostridium difficile, a major cause of hospital-acquired infections. nih.gov There is also emerging interest in guanidinium-based compounds for their potential anticancer and antiviral activities. acs.orguctm.edu Specifically, guanidinium-functionalized polymers have been shown to have anticancer properties. nih.gov Future research could therefore focus on screening 1,6-Bis(guanidino)hexane sulfate and its derivatives for efficacy against a broader range of pathogens and disease models, including cancer and viral infections.

Development of Derivatized Compounds with Enhanced Specificity and Potency

The chemical structure of 1,6-Bis(guanidino)hexane sulfate offers multiple sites for modification, providing a foundation for the synthesis of new derivatives with improved therapeutic profiles. The synthesis of its precursor, 1,6-bis(cyano-guanidino)hexane, is a known process, which can be a starting point for creating a library of related compounds. chemicalbook.comgoogle.com

Research into other bis-guanidine compounds has demonstrated that modifying the linker between the two guanidine groups or altering the substituents on the guanidine moieties can significantly impact biological activity. For example, the synthesis of novel pyridazin-3(2H)-one-based guanidine derivatives has been explored for their potential as DNA minor groove binders with anticancer activity. acs.org Similarly, the transformation of the amino group in antiviral drugs like amantadine (B194251) and rimantadine (B1662185) to a guanidine group has been shown to be a viable approach to overcoming viral resistance. uctm.edu Future work will likely involve the systematic synthesis and screening of derivatives of 1,6-Bis(guanidino)hexane sulfate to identify compounds with enhanced target specificity, increased potency, and reduced potential for toxicity.

Computational Chemistry and Molecular Modeling Approaches for Understanding Interactions

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery and understanding structure-activity relationships (SAR). johnshopkins.edu These approaches can provide valuable insights into how 1,6-Bis(guanidino)hexane sulfate and its derivatives interact with biological targets at the molecular level.

Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of these compounds with bacterial membranes, enzymes, and other potential targets. acs.org For instance, SAR studies on agmatine (B1664431) analogs have utilized computational descriptors to build predictive models for enzyme inhibition. nih.gov Such in silico studies can help to rationalize experimental findings and guide the design of new derivatives with improved binding affinity and selectivity. The use of computational methods will be instrumental in building a comprehensive understanding of the pharmacophoric features of bis-guanidines and in the rational design of the next generation of therapeutics based on the 1,6-Bis(guanidino)hexane scaffold. researchgate.net

Q & A

Basic Question: What are the standard synthetic routes for 1,6-Bis(guanidino)hexane Sulfate, and how can purity be optimized?

Answer:
The synthesis typically involves guanylation of 1,6-diaminohexane using guanidine derivatives under controlled pH and temperature. A common approach is to react 1,6-diaminohexane with cyanamide or thiourea in acidic conditions, followed by sulfate salt formation. Purification often employs recrystallization from ethanol-water mixtures or size-exclusion chromatography to remove unreacted precursors. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection at 210–230 nm is recommended to monitor residual amines .

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing 1,6-Bis(guanidino)hexane Sulfate?

Answer:

  • FT-IR Spectroscopy : Identifies guanidinium C=N stretching vibrations (1600–1650 cm⁻¹) and sulfate S-O bonds (~1100 cm⁻¹).
  • NMR : 1^1H NMR in D2_2O resolves methylene protons adjacent to guanidine groups (δ 2.8–3.2 ppm), while 13^13C NMR confirms sp2^2 carbons in guanidinium (~157 ppm).
  • X-ray Crystallography : Monoclinic systems (space group P21_1/c) are typical for similar bis-guanidine derivatives, with cell parameters comparable to 1,6-Bis(p-tolyloxy)hexane (e.g., a ≈ 18.9 Å, b ≈ 7.3 Å) .

Advanced Question: How should researchers design experiments to evaluate the compound’s bioactivity, such as anti-inflammatory or antimicrobial effects?

Answer:
For in vitro bioactivity:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC/MBC endpoints. Compare with Chlorhexidine derivatives, which show activity at 0.5–2 µg/mL .
  • Anti-inflammatory Studies : Measure CRP (C-reactive protein) inhibition via ELISA, referencing 1,6-bis(phosphocholine)-hexane’s IC50_{50} values (e.g., ~50 µM for CRP binding) .
  • Controls : Include vehicle-only and positive controls (e.g., dexamethasone for inflammation).

Advanced Question: How can contradictions in bioactivity data across studies be resolved?

Answer:
Discrepancies often arise from:

  • Solubility Variability : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm stock concentration via gravimetry.
  • Assay Interference : Pre-screen for compound autofluorescence or absorbance overlap in colorimetric assays (e.g., MTT).
  • Data Validation : Cross-reference with orthogonal methods (e.g., SPR for binding affinity vs. ELISA). Apply NIST guidelines for uncertainty analysis in measurements .

Basic Question: What are the optimal storage conditions to maintain the compound’s stability?

Answer:
Store as a lyophilized powder at –20°C in amber vials to prevent photodegradation. In solution (aqueous pH 4–6), avoid >72-hour storage at room temperature due to hydrolysis risks. Decomposition products (e.g., sulfonic acids) can be monitored via TLC (Rf_f 0.3–0.5 in butanol:acetic acid:water 4:1:1) .

Advanced Question: What computational methods are suitable for studying its molecular interactions?

Answer:

  • Density Functional Theory (DFT) : Model guanidinium-sulfate ion pairs using B3LYP/6-31G(d) to optimize geometry and calculate binding energies (ΔG ~ –20 kcal/mol).
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or CRP using CHARMM36 force fields. Compare with uranium-thorium chelation studies, where coordination energies exceed 150 kJ/mol .

Basic Question: What are its primary applications in academic research?

Answer:

  • Antimicrobial Agent : Acts as a cationic disruptor of bacterial membranes, similar to Chlorhexidine derivatives .
  • Protein Crosslinker : Homobifunctional reactivity toward sulfhydryl groups in cysteine residues (e.g., enzyme inhibition studies) .

Advanced Question: How should waste containing this compound be managed to minimize environmental impact?

Answer:

  • Neutralization : Treat acidic aqueous waste with NaHCO3_3 to precipitate guanidine derivatives, followed by filtration.
  • Disposal : Incinerate at >800°C with sulfur scrubbers to prevent SOx_x emissions. Compliance with ISO 14001 standards is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid
Reactant of Route 2
Reactant of Route 2
1-[6-(diaminomethylideneamino)hexyl]guanidine;sulfuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.